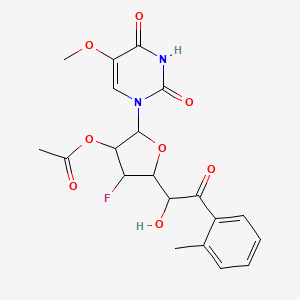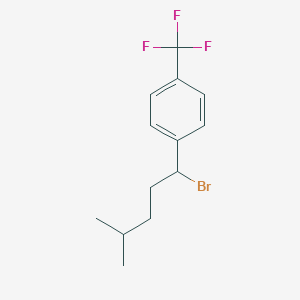
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-gGlu-DL-Cys(1)-Gly-OHH-DL-Glu-DL-Cys(1)-Gly-OH is a synthetic peptide compound It is composed of a sequence of amino acids, including glutamic acid, cysteine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the peptide can interact with cellular receptors and enzymes, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
H-DL-gGlu-DL-Cys(1)-Gly-OHH-DL-Glu-DL-Cys(1)-Gly-OH is unique due to its specific amino acid sequence and the presence of both glutamic acid and cysteine residues
Propriétés
Formule moléculaire |
C20H32N6O12S2 |
|---|---|
Poids moléculaire |
612.6 g/mol |
Nom IUPAC |
2-amino-5-[[3-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38) |
Clé InChI |
JRBLIKMXDVZVGD-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)




amine](/img/structure/B12098762.png)



![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
amine](/img/structure/B12098798.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)


